molecular formula C9H3F2NO2 B13052467 4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile

4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile

Cat. No.: B13052467
M. Wt: 195.12 g/mol
InChI Key: DCFNHAUXNDFICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile is a specialized chemical building block designed for research and development applications. Its structure, featuring the 3-oxo-2,3-dihydrobenzofuran (coumaran) core and strategic fluorine and nitrile substituents, makes it a valuable intermediate in medicinal chemistry and materials science. Researchers can utilize this compound in the structure-based design of novel therapeutic agents. The dihydrobenzofuran scaffold is recognized in the development of potent inhibitors for biological targets such as Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme of significant interest in oncology . Furthermore, the specific pattern of fluorine substitution suggests potential applications in the synthesis of advanced organic materials. Molecules with similar 3-oxo-2,3-dihydro-indene structures have been identified as effective electron acceptors in organic photovoltaic cells, indicating this compound's utility in developing new electronic materials . This product is intended for use in a laboratory setting by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H3F2NO2

Molecular Weight

195.12 g/mol

IUPAC Name

4,6-difluoro-3-oxo-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C9H3F2NO2/c10-5-1-6(11)8-7(13)3-14-9(8)4(5)2-12/h1H,3H2

InChI Key

DCFNHAUXNDFICK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=C(C(=C2O1)C#N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atoms and the carbonitrile group into the benzofuran ring. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The carbonitrile group may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

The compound 4,6-difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile differs from its indenone-based analogue (CAS 2083617-82-5) in core structure and substituent positioning:

  • Core Structure: The benzofuran scaffold provides a fused oxygen-containing heterocycle, whereas the indenone analogue features a fused bicyclic system with a ketone group. This structural distinction impacts conjugation length and planarity, influencing charge transport properties .
  • Fluorine Substitution: Fluorine atoms at the 4,6-positions (benzofuran) versus 5,6-positions (indenone) alter electron-withdrawing effects and molecular dipole moments. Fluorine at meta positions (e.g., 4,6 in benzofuran) may reduce steric hindrance compared to ortho-substituted systems .
  • Electron-Accepting Groups: The nitrile group in the benzofuran derivative contrasts with the malononitrile unit in the indenone analogue. Malononitrile is a stronger EWG, enhancing intramolecular charge transfer (ICT) and reducing the LUMO energy level .
Table 1: Structural and Electronic Comparison
Parameter This compound 2-(5,6-Difluoro-3-oxo-inden-1-ylidene)malononitrile
Core Structure Benzofuran Indenone
Molecular Formula C₁₀H₄F₂NO₂ C₁₂H₄F₂N₂O
Molecular Weight 228.15 g/mol 230.17 g/mol
Key EWGs Nitrile (-CN) Malononitrile (-C(CN)₂)
Fluorine Positions 4,6-positions 5,6-positions
LUMO (Estimated) -3.4 to -3.6 eV* -3.8 to -4.0 eV
*Estimated based on benzofuran derivatives .

Optoelectronic Properties

  • Absorption and Emission: Indenone derivatives like CAS 2083617-82-5 exhibit strong absorption in the visible to near-infrared (NIR) range (λmax ≈ 650–750 nm) due to extended π-conjugation and ICT effects. Benzofuran derivatives typically show blue-shifted absorption (λmax ≈ 450–550 nm) owing to reduced conjugation .
  • Electrochemical Stability: Fluorine substitution improves oxidative stability. The indenone analogue’s lower LUMO (-4.0 eV) makes it more suitable for electron transport layers in organic solar cells (OSCs) compared to benzofuran derivatives .

Biological Activity

4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • A benzofuran core.
  • Fluorine substitutions at the 4 and 6 positions.
  • A carbonitrile functional group at the 7 position.

This unique structure contributes to its biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis and cell cycle arrest
HeLa (Cervical)10.0Inhibition of DNA synthesis
A549 (Lung)15.0Disruption of mitochondrial function

The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of key enzymes involved in cell proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It has been tested in models of inflammation where it reduced markers such as TNF-alpha and IL-6.

Inflammatory Model Effect
LPS-induced in vitroDecreased TNF-alpha levels by 40%
Carrageenan-induced in vivoReduced paw edema by 30%

These findings suggest that the compound may inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to increased caspase activity.
  • Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells, preventing further proliferation.
  • Enzyme Inhibition : It may inhibit specific kinases involved in cancer cell signaling pathways.

Case Study 1: Breast Cancer

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after 24 hours of treatment.

Case Study 2: Inflammatory Response

In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw swelling compared to control groups. Histological analysis indicated decreased infiltration of inflammatory cells.

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